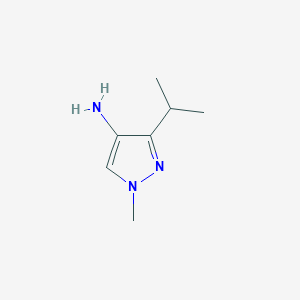
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine
Übersicht
Beschreibung
Compounds like “1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine” belong to a class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered ring structure with three carbon atoms and two nitrogen atoms. The presence of different substituents can significantly influence the properties and reactivity of these compounds .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a 5-membered ring with two nitrogen atoms and three carbon atoms . The specific structure of “1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine” would include additional methyl and isopropyl groups attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations . The specific reactions of “1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine” would depend on the reaction conditions and the presence of other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine” would depend on its specific structure. For example, similar compounds like p-cymene are insoluble in water but miscible with organic solvents .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization in Organic Chemistry
1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine and its derivatives have been extensively studied for their synthesis and structural characterization. These compounds are synthesized using various organic chemistry techniques and characterized using tools like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. This research is foundational in understanding the properties and potential applications of these compounds in various scientific fields (Titi et al., 2020).
2. Applications in Polymerization Processes
Certain derivatives of 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine have been utilized in the polymerization of methyl methacrylate. These derivatives act as catalysts in the polymerization process, influencing the molecular weight and polydispersity index of the resultant poly(methylmethacrylate) (PMMA). This suggests potential applications in materials science, particularly in the synthesis of new polymeric materials (Shin et al., 2016).
3. Inhibitory Effects in Corrosion Prevention
Some pyrazole compounds, including derivatives of 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine, have shown significant inhibitory effects on the corrosion of metals like iron in acidic media. This opens up potential applications in corrosion prevention and material protection, particularly in industrial settings (Chetouani et al., 2005).
4. Use in Catalysis for Environmental Applications
Research has demonstrated the use of 1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine derivatives in catalyzing the copolymerization of CO2 and cyclohexene oxide. This suggests potential environmental applications, especially in carbon capture technologies and the synthesis of eco-friendly polymers (Matiwane et al., 2020).
Wirkmechanismus
Target of Action
It is known that pyrrolopyrazine derivatives, which include compounds with similar structures, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can exhibit more activity on kinase inhibition . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process that can affect the function of the protein, potentially altering cell cycle progression, cell division, and signal transduction.
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For example, pyrazole derivatives are an active area of research in medicinal chemistry due to their wide range of biological activities .
Eigenschaften
IUPAC Name |
1-methyl-3-propan-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5(2)7-6(8)4-10(3)9-7/h4-5H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMDGZMPYSPLCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine | |
CAS RN |
1393101-17-1 | |
| Record name | 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



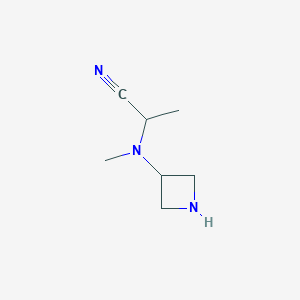
![1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467174.png)


![1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467181.png)
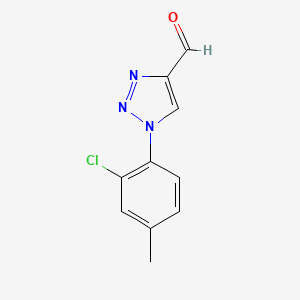
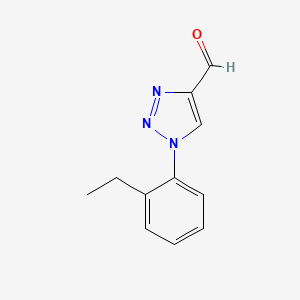

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(4-methylphenyl)ethan-1-one](/img/structure/B1467187.png)
![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1467188.png)
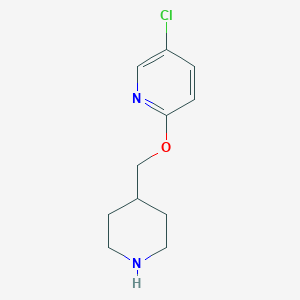
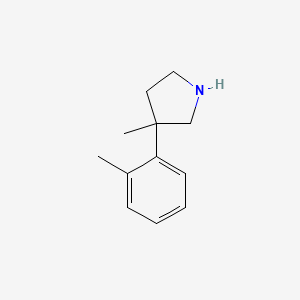

![4-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467193.png)